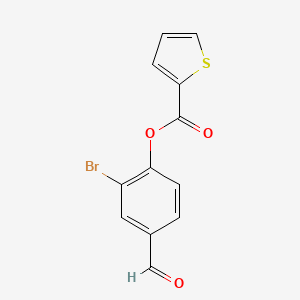![molecular formula C19H22N2O2 B5837070 N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B5837070.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive-enhancing properties. Developed in Russia in the 1990s, Noopept has been shown to improve memory, learning, and overall cognitive function.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory and learning in both animal and human studies. In addition, Noopept has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful factors. Noopept has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
Noopept works by increasing the activity of several neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. These mechanisms contribute to Noopept's cognitive-enhancing and neuroprotective effects.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been found to improve the function of the blood-brain barrier, which helps to protect the brain from harmful substances. Noopept has also been shown to increase the production of ATP, the primary energy source for cells. In addition, Noopept has been found to reduce inflammation and oxidative stress in the brain, which can contribute to neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Noopept for lab experiments is its relatively low cost compared to other cognitive-enhancing compounds. In addition, Noopept has a high degree of bioavailability, meaning that it can easily cross the blood-brain barrier and reach the brain. However, one limitation of Noopept is that its effects can be difficult to measure, as they are often subtle and may not be immediately apparent.
Zukünftige Richtungen
There are a number of potential future directions for research on Noopept. One area of interest is the compound's potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanisms by which Noopept exerts its cognitive-enhancing and neuroprotective effects. Finally, more studies are needed to determine the long-term safety and efficacy of Noopept use in humans.
Synthesemethoden
The synthesis of Noopept involves the reaction of phenylacetyl chloride with N-methylglycine ethyl ester hydrochloride in the presence of triethylamine. The resulting product is then reacted with phenylbutyric acid chloride to yield Noopept. This synthesis method has been well-established and is widely used in the production of Noopept for research purposes.
Eigenschaften
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15(22)21(2)18-13-11-17(12-14-18)20-19(23)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUOXOIILVIIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B5837008.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5837022.png)




![N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5837056.png)
![{2-[(4-fluorobenzyl)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B5837075.png)
![3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5837077.png)
![N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5837085.png)

